molecular formula C24H26N4O4S B2711220 N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 922696-78-4

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2711220
CAS RN: 922696-78-4
M. Wt: 466.56
InChI Key: UBCBUALRZLFMEG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A series of quinazolinone analogues, including compounds with structures similar to the one , have been synthesized and evaluated for their antitumor activity. These studies revealed that some derivatives exhibit significant broad-spectrum antitumor activity, indicating the potential of these compounds in cancer research. The molecular docking study of these compounds shows binding modes similar to known antitumor agents, suggesting their mechanism of action could involve inhibition of critical proteins such as EGFR-TK and B-RAF kinase in cancer cell lines (Al-Suwaidan et al., 2016).

Insecticidal Activity

Pyridine derivatives have been synthesized and tested against agricultural pests, such as the cowpea aphid. One study demonstrated that certain pyridine derivatives possess insecticidal activity superior to that of acetamiprid, a widely used insecticide. This suggests that derivatives of the compound could potentially be developed into new insecticidal agents (Bakhite et al., 2014).

Antibacterial and Anticancer Activities

Research has also explored the synthesis of novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, demonstrating the utility of these compounds in developing new antibacterial agents. The study highlights the potential for compounds with similar structures to serve as a basis for creating effective treatments against various bacterial infections (Singh et al., 2010).

Structural Studies

The structural aspects of certain amide-containing derivatives have been investigated, providing insights into the molecular interactions and properties of these compounds. This research is crucial for understanding the physicochemical properties of novel derivatives and for designing compounds with enhanced biological activities (Karmakar et al., 2007).

Molecular Docking and Spectroscopy

Detailed vibrational studies and molecular docking of quinazolinone derivatives offer insights into their structural characteristics and potential interactions with biological targets. Such research is instrumental in the rational design of new drugs with specific mechanisms of action, paving the way for the development of targeted therapies (El-Azab et al., 2016).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)15-33-23-20-5-3-4-6-21(20)28(24(30)27-23)14-16-7-9-25-10-8-16/h7-13H,3-6,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBUALRZLFMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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